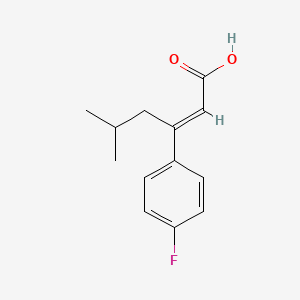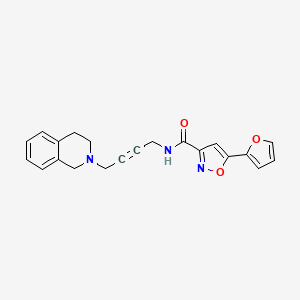
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a novel synthetic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology The compound is noted for its complex structure, integrating isoquinoline, butynyl, furan, and isoxazole moieties, which confer unique biochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves several key steps:
Formation of Isoquinoline Moiety: : The isoquinoline nucleus can be synthesized via the Pomeranz-Fritsch or Bischler-Napieralski reactions.
Butynylation: : Introduction of the but-2-yn-1-yl group is achieved using palladium-catalyzed coupling reactions such as the Sonogashira coupling.
Isoxazole Formation: : The isoxazole ring is often synthesized through 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
Furan Attachment: : The furan ring can be introduced through the Vilsmeier-Haack or Paal-Knorr synthesis.
Industrial Production Methods
For industrial production, these synthetic steps can be optimized for scale-up by focusing on cost efficiency and minimizing reaction times. Continuous flow reactors and automated synthesis platforms can be utilized to streamline the process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized at the furan and isoxazole rings using oxidizing agents like hydrogen peroxide or KMnO4.
Reduction: : Reduction reactions typically target the isoxazole moiety, using agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the isoquinoline ring, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: : H2O2, KMnO4
Reduction: : LiAlH4, NaBH4
Substitution: : Br2, NaNH2
Major Products Formed
The major products formed from these reactions can include various derivatives with modified functional groups, such as hydroxylated, halogenated, or deoxygenated species.
Scientific Research Applications
The compound’s multifaceted structure makes it a valuable tool in several areas:
Chemistry: : It is used as a building block for more complex molecules and in the study of reaction mechanisms.
Biology: : The compound has potential as a bioactive molecule with diverse biological effects.
Medicine: : Research is ongoing into its potential therapeutic uses, including as an anti-cancer or neuroprotective agent.
Industry: : It finds applications in material science for developing novel polymers and other advanced materials.
Mechanism of Action
The exact mechanism of action for N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide remains an active area of research. its effects are believed to be mediated through interactions with molecular targets such as enzymes, receptors, and ion channels. The isoquinoline and isoxazole rings are likely involved in binding interactions, while the butynyl and furan groups may influence the compound’s overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
When compared with similar compounds, such as those containing individual isoquinoline, isoxazole, or furan moieties, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide stands out for its hybrid structure, which combines multiple pharmacophoric elements in a single molecule. This uniqueness could potentially enhance its efficacy and specificity in biological applications.
List of Similar Compounds
3,4-Dihydroisoquinoline derivatives
Butynyl-containing compounds
Furanyl isoxazole derivatives
N-(but-2-yn-1-yl)carboxamide analogs
This detailed article offers an in-depth look at this compound, providing a comprehensive resource for researchers and enthusiasts alike.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-21(18-14-20(27-23-18)19-8-5-13-26-19)22-10-3-4-11-24-12-9-16-6-1-2-7-17(16)15-24/h1-2,5-8,13-14H,9-12,15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRQKQLOKVDGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2614993.png)


![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2614997.png)
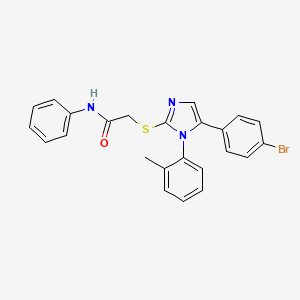
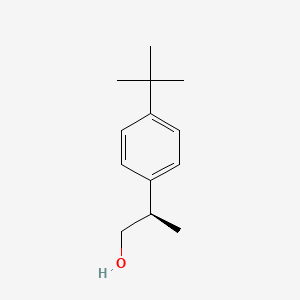
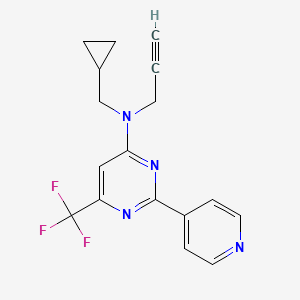
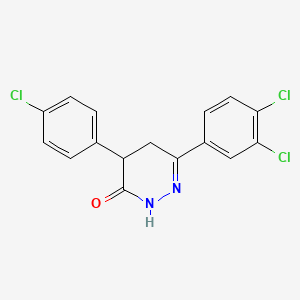

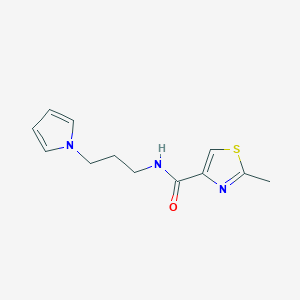
![6-chloro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2615010.png)
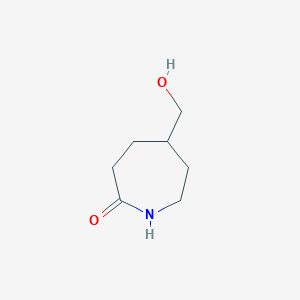
![3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2615013.png)
